molecular formula C6H14O11P2 B1140010 2,5-Anhydro-D-glucitol-1,6-diphosphate CAS No. 4429-47-4

2,5-Anhydro-D-glucitol-1,6-diphosphate

Cat. No.: B1140010
CAS No.: 4429-47-4
M. Wt: 324.12 g/mol
InChI Key: WSMBXSQDFPTODV-UHFFFAOYSA-N
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Description

2,5-Anhydro-D-glucitol-1,6-diphosphate is an organic molecule with the molecular formula C₆H₁₄O₁₁P₂. It is a derivative of glucose and contains two phosphate groups attached to the 1st and 6th carbon atoms. This compound is of significant interest in biochemical research due to its role in various metabolic pathways .

Scientific Research Applications

2,5-Anhydro-D-glucitol-1,6-diphosphate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Anhydro-D-glucitol-1,6-diphosphate typically involves the phosphorylation of 2,5-anhydroglucitol. This process can be achieved using phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphoric acid in the presence of a suitable base like pyridine. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the biphosphate ester .

Industrial Production Methods: Industrial production of this compound may involve enzymatic phosphorylation using specific kinases that catalyze the transfer of phosphate groups from adenosine triphosphate (ATP) to 2,5-anhydroglucitol. This method offers high specificity and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Anhydro-D-glucitol-1,6-diphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Fructose-1,6-Bisphosphate: Similar in structure but differs in the position of the anhydro bridge.

    Glucose-6-Phosphate: Lacks the anhydro bridge and has only one phosphate group.

    Mannose-6-Phosphate: Similar in function but differs in the sugar moiety.

Uniqueness: 2,5-Anhydro-D-glucitol-1,6-diphosphate is unique due to its anhydro bridge, which imparts distinct chemical properties and reactivity compared to other phosphorylated sugars. This uniqueness makes it a valuable tool in studying specific enzymatic reactions and metabolic pathways .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 2,5-Anhydroglucitol-1,6-Biphosphate involves the conversion of glucose-1-phosphate to 2,5-Anhydroglucitol-1,6-Biphosphate through a series of chemical reactions.", "Starting Materials": [ "Glucose-1-phosphate", "Sodium periodate", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Oxidation of glucose-1-phosphate with sodium periodate to form 2,3,4,6-tetra-O-acetyl-1,5-anhydro-2-deoxyglucitol-1-phosphate", "Step 2: Reduction of 2,3,4,6-tetra-O-acetyl-1,5-anhydro-2-deoxyglucitol-1-phosphate with sodium borohydride to form 2,5-Anhydroglucitol-1-phosphate", "Step 3: Deprotection of 2,5-Anhydroglucitol-1-phosphate with sodium hydroxide to form 2,5-Anhydroglucitol-1-phosphate", "Step 4: Phosphorylation of 2,5-Anhydroglucitol-1-phosphate with phosphoric acid to form 2,5-Anhydroglucitol-1,6-Biphosphate" ] }

CAS No.

4429-47-4

Molecular Formula

C6H14O11P2

Molecular Weight

324.12 g/mol

IUPAC Name

[3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C6H14O11P2/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14)

InChI Key

WSMBXSQDFPTODV-UHFFFAOYSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](O1)COP(=O)(O)O)O)O)OP(=O)(O)O

SMILES

C(C1C(C(C(O1)COP(=O)(O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)COP(=O)(O)O)O)O)OP(=O)(O)O

Synonyms

2,5-anhydro-D-glucitol 1,6-Bis(dihydrogen phosphate);  2,5-Anhydroglucitol 1,6-Bisphosphate; 

Origin of Product

United States

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